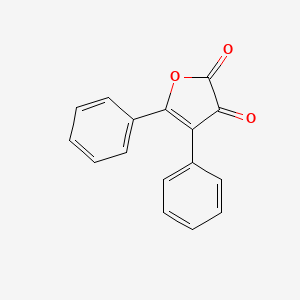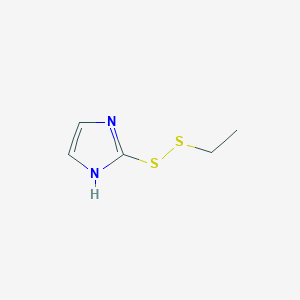
(Benzene-1,2,4,5-tetrayl)tetrakis(diphenylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrakis(diphenylphosphino)benzene is an organophosphorus compound that serves as a versatile ligand in coordination chemistry. It is known for its ability to form stable complexes with various metals, making it a valuable tool in the synthesis of multimetal complexes . The compound’s structure consists of a benzene ring substituted with four diphenylphosphino groups at the 1, 2, 4, and 5 positions, providing multiple coordination sites for metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrakis(diphenylphosphino)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetrabromobenzene with diphenylphosphine in the presence of a base such as potassium tert-butoxide . The reaction typically occurs in a solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the phosphine groups .
Industrial Production Methods
While specific industrial production methods for 1,2,4,5-tetrakis(diphenylphosphino)benzene are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrakis(diphenylphosphino)benzene undergoes various types of chemical reactions, including:
Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.
Coordination: The compound readily forms coordination complexes with transition metals such as nickel, palladium, and platinum.
Substitution: The phosphine groups can participate in substitution reactions, where they are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with 1,2,4,5-tetrakis(diphenylphosphino)benzene include metal halides (e.g., NiCl2, PdCl2, PtCl2) and oxidizing agents (e.g., hydrogen peroxide for oxidation reactions) . Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving 1,2,4,5-tetrakis(diphenylphosphino)benzene include metal-phosphine complexes, phosphine oxides, and substituted phosphine derivatives .
Scientific Research Applications
1,2,4,5-Tetrakis(diphenylphosphino)benzene has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1,2,4,5-tetrakis(diphenylphosphino)benzene exerts its effects is primarily through its ability to coordinate with metal ions. The diphenylphosphino groups act as electron donors, forming stable complexes with metal centers . These complexes can undergo redox reactions, facilitating electron transfer processes that are crucial in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: A bidentate ligand with two diphenylphosphino groups, used in coordination chemistry.
1,2,4,5-Tetrakis(isopropylthio)benzene: A similar compound with isopropylthio groups instead of diphenylphosphino groups, used in the synthesis of redox-active complexes.
Uniqueness
1,2,4,5-Tetrakis(diphenylphosphino)benzene is unique due to its tetradentate nature, allowing it to form more complex and stable multimetal complexes compared to bidentate ligands like 1,2-bis(diphenylphosphino)benzene . Its ability to act as a rigid connector between redox-active groups makes it valuable in the design of materials with tailored electronic properties .
Properties
CAS No. |
123739-99-1 |
|---|---|
Molecular Formula |
C54H42P4 |
Molecular Weight |
814.8 g/mol |
IUPAC Name |
diphenyl-[2,4,5-tris(diphenylphosphanyl)phenyl]phosphane |
InChI |
InChI=1S/C54H42P4/c1-9-25-43(26-10-1)55(44-27-11-2-12-28-44)51-41-53(57(47-33-17-5-18-34-47)48-35-19-6-20-36-48)54(58(49-37-21-7-22-38-49)50-39-23-8-24-40-50)42-52(51)56(45-29-13-3-14-30-45)46-31-15-4-16-32-46/h1-42H |
InChI Key |
AZQCCLQJGZMDPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)




![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)


![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)

![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)

![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)

